molecular formula C25H24N2O2S2 B290290 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Numéro de catalogue B290290
Poids moléculaire: 448.6 g/mol
Clé InChI: PZWKYJOOUSYJIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one, also known as BTP-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. BTP-2 belongs to the family of thieno[2,3-d]pyrimidin-4-one derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mécanisme D'action

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one acts as a selective inhibitor of the CRAC channel, which is responsible for the influx of calcium ions into cells. The inhibition of CRAC channels by 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one leads to a decrease in intracellular calcium levels, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been found to exhibit several biochemical and physiological effects. In cancer cells, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one induces cell cycle arrest and apoptosis by inhibiting the function of the CRAC channel. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, which leads to the inhibition of the expression of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is its selectivity towards the CRAC channel, which makes it a promising therapeutic agent for cancer and other diseases. However, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has some limitations for lab experiments. For instance, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has a relatively short half-life, which limits its effectiveness in vivo.

Orientations Futures

There are several future directions for the research on 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One of the areas of interest is the development of more potent and selective inhibitors of the CRAC channel. Another direction is the investigation of the potential of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of new formulations of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one that enhance its solubility and stability could improve its effectiveness in vivo. Overall, the research on 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has the potential to lead to the development of new and effective therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the condensation of 2-amino-4-methoxybenzoic acid with 2,3-dichloronaphthalene in the presence of potassium carbonate, followed by the reaction with butyl mercaptan and thioacetic acid. The resulting product is then subjected to cyclization with sulfuric acid to yield 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one.

Applications De Recherche Scientifique

9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one exhibits potent antitumor activity by inhibiting the function of the calcium release-activated calcium channel (CRAC) in cancer cells. 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), which is a key mediator of inflammation.

Propriétés

Formule moléculaire

C25H24N2O2S2

Poids moléculaire

448.6 g/mol

Nom IUPAC

14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C25H24N2O2S2/c1-3-4-15-30-25-26-23-21(24(28)27(25)17-10-12-18(29-2)13-11-17)20-14-9-16-7-5-6-8-19(16)22(20)31-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3

Clé InChI

PZWKYJOOUSYJIX-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

SMILES canonique

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.